molecular formula C11H6BrClO2S B3060478 4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde CAS No. 425681-51-2

4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde

Cat. No.: B3060478
CAS No.: 425681-51-2
M. Wt: 317.59 g/mol
InChI Key: YIZIACLVSUPZNV-UHFFFAOYSA-N
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Description

4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde (CAS: 425681-51-2) is a halogenated furan derivative with a molecular formula of C₁₁H₆BrClO₂S. Its structure comprises a furan ring substituted with a bromine atom at position 4, a 4-chlorophenylthio group at position 5, and an aldehyde functional group at position 2 . This compound is primarily utilized as a pharmaceutical intermediate, pesticide precursor, and research chemical . It is commercially available with a purity of 95% but has been discontinued by some suppliers .

The compound’s reactivity arises from its electron-deficient furan core, bromine substituent (electrophilic), and thioether linkage, which may enhance binding to biological targets.

Properties

IUPAC Name

4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClO2S/c12-10-5-8(6-14)15-11(10)16-9-3-1-7(13)2-4-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZIACLVSUPZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(O2)C=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358222
Record name ST50864111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425681-51-2
Record name ST50864111
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde typically involves the bromination of 5-[(4-chlorophenyl)thio]-2-furaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-Bromo-5-[(4-chlorophenyl)thio]-2-furancarboxylic acid.

    Reduction: 4-Bromo-5-[(4-chlorophenyl)thio]-2-furanmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table compares 4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde with analogous compounds:

Compound Name Key Structural Features Melting Point (°C) Yield (%) Key Applications References
This compound Furan with Br (C4), 4-ClPh-S (C5), aldehyde (C2) Not reported Not reported Pharmaceuticals, pesticides
5-(4-Chlorophenyl)-2-furaldehyde (S3c) Furan with 4-ClPh (C5), aldehyde (C2) Not reported 63 Synthetic intermediate
5-(4-Chlorophenyl)thiophene-2-carbaldehyde (1b) Thiophene with 4-ClPh (C5), aldehyde (C2) 88–90 25 Not specified
5-(4-Bromophenyl)furan-2-carbaldehyde Furan with 4-BrPh (C5), aldehyde (C2) Not reported Not reported Research chemical
5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde Furan with 4-Br-2-FPh (C5), aldehyde (C2) Not reported Not reported Research applications
Key Observations:

Heterocycle Influence : Replacing the furan ring with thiophene (e.g., compound 1b) lowers the melting point (88–90°C vs. 126–128°C for furan analogue 1a) , likely due to reduced polarity.

The 4-chlorophenylthio group introduces steric bulk and lipophilicity, which may influence biological activity or solubility. Fluorine substitution (e.g., 5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde) could alter electronic properties and metabolic stability .

Biological Activity

4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a bromine atom and a thioether linkage to a chlorophenyl group. The presence of these functional groups suggests potential reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli200 nM
Pseudomonas aeruginosa200 nM

These findings suggest that the compound has a strong potential as an antibacterial agent, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The anticancer properties of this compound have also been explored. Studies show that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of enzyme activity involved in cell proliferation and survival pathways.

In vitro assays have demonstrated that the compound can inhibit the growth of several cancer cell lines, indicating its potential as a lead compound for further drug development:

Cancer Cell Line IC50 (µM)
HeLa10
MCF-78
A54912

These results highlight its promising role in cancer therapy .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, potentially binding to enzymes or receptors involved in key biochemical pathways. The aldehyde group may facilitate covalent bonding with nucleophilic sites in proteins, altering their function .

Case Studies

  • Antibacterial Activity : A study reported that the compound displayed significant antibacterial activity against various pathogens, suggesting its use as a template for developing new antibiotics .
  • Anticancer Research : In a recent study focusing on its anticancer properties, researchers found that treatment with this compound led to reduced cell viability in multiple cancer cell lines, emphasizing its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde
Reactant of Route 2
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4-Bromo-5-[(4-chlorophenyl)thio]-2-furaldehyde

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